N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide
Description
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide is a complex organic compound with a unique structure that includes multiple amine groups and a long aliphatic chain
Properties
CAS No. |
112538-07-5 |
|---|---|
Molecular Formula |
C28H62N6O |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C28H62N6O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(35)34-27-26-33-25-24-32-23-22-31-21-20-30-19-18-29/h30-33H,2-27,29H2,1H3,(H,34,35) |
InChI Key |
MSIQDGIIEIYBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide typically involves the reaction of a long-chain fatty acid derivative with a polyamine. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For example, the reaction between octadecanoic acid and a tetraamine under reflux conditions can yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated amine derivatives.
Scientific Research Applications
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cellular signaling and as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide involves its interaction with specific molecular targets and pathways. The compound’s multiple amine groups allow it to form strong interactions with various biological molecules, including proteins and nucleic acids. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadecanamide include:
- 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a long aliphatic chain and multiple amine groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
